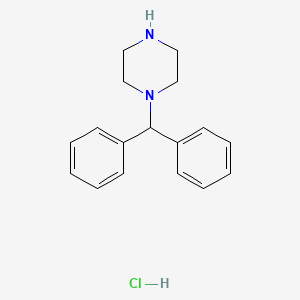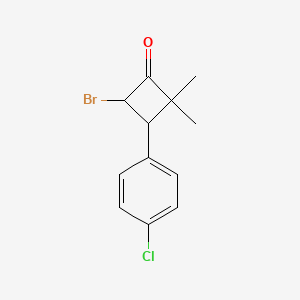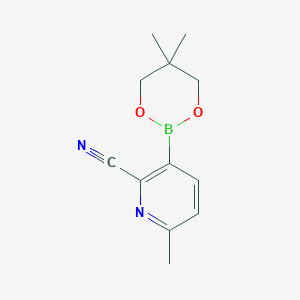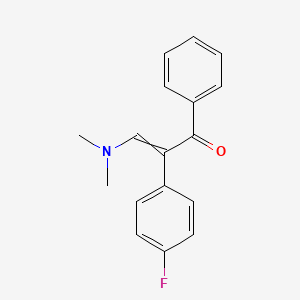
2-oxo-2-m-tolylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-m-tolylacetaldehyde is an organic compound characterized by the presence of a tolyl group attached to a glyoxal moiety The tolyl group is a derivative of toluene, where a methyl group is attached to a benzene ring In this compound, the glyoxal group is bonded to the third carbon of the tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-m-tolylacetaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-tolylacetaldehyde using oxidizing agents such as dimethyl sulfoxide (DMSO) in the presence of oxalyl chloride. This method is efficient and yields high purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of oxidizing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-oxo-2-m-tolylacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-oxo-2-m-tolylacetaldehyde has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-oxo-2-m-tolylacetaldehyde involves its reactivity with nucleophiles due to the presence of the glyoxal group. This reactivity allows it to form covalent bonds with various biological molecules, potentially altering their function. The aromatic ring can also participate in π-π interactions, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxal: Similar structure but with a phenyl group instead of a tolyl group.
4-Tolylglyoxal: The glyoxal group is attached to the fourth carbon of the tolyl group.
3-Indolylglyoxal: Contains an indole ring instead of a tolyl group.
Uniqueness: 2-oxo-2-m-tolylacetaldehyde is unique due to the specific positioning of the glyoxal group on the third carbon of the tolyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-6H,1H3 |
InChI-Schlüssel |
DTLVGIKUJXGMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)



